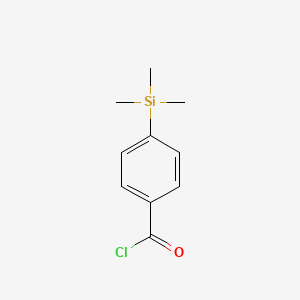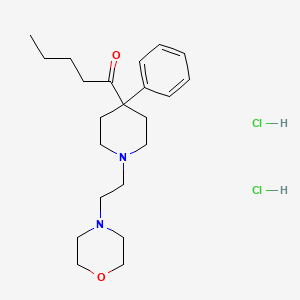
3,3'-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid: is an organosilicon compound characterized by the presence of a dioxodisiloxane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid typically involves the reaction of siloxane precursors with appropriate carboxylic acid derivatives. One common method involves the use of 1,3-dichlorodisiloxane and propanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods, including distillation and crystallization, are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Production of silane-containing compounds.
Substitution: Generation of various substituted siloxane derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of advanced materials, including polymers and resins.
- Acts as a building block in the preparation of organosilicon compounds with tailored properties.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine:
- Explored for applications in medical devices and implants, leveraging its unique structural properties.
Industry:
- Utilized in the production of coatings, adhesives, and sealants, where its chemical stability and flexibility are advantageous.
Mécanisme D'action
The mechanism of action of 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid involves interactions at the molecular level, particularly with silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability. The molecular targets and pathways involved include the formation and cleavage of siloxane bonds, which are central to its chemical behavior.
Comparaison Avec Des Composés Similaires
- 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanoic acid
- 3,3’-(1,3-Phenylene)dipropanoic acid
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness:
- The presence of the dioxodisiloxane core distinguishes 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid from other similar compounds.
- Its unique structural features confer specific reactivity patterns and potential applications that are not observed in other related compounds.
Propriétés
Numéro CAS |
20526-40-3 |
|---|---|
Formule moléculaire |
C6H10O7Si2 |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
3-[[2-carboxyethyl(oxo)silyl]oxy-oxosilyl]propanoic acid |
InChI |
InChI=1S/C6H10O7Si2/c7-5(8)1-3-14(11)13-15(12)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
QCBGYKRBRJKQEJ-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](=O)O[Si](=O)CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


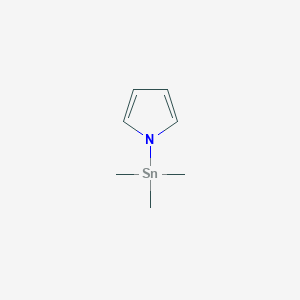

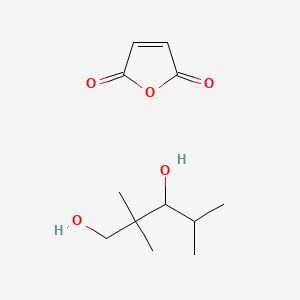
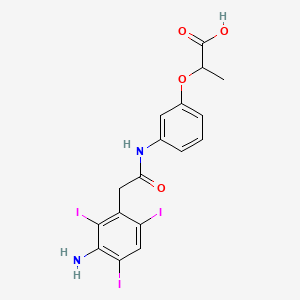
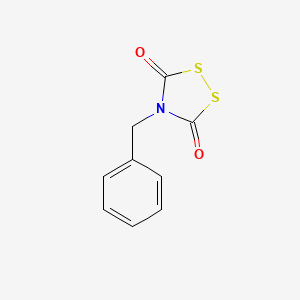

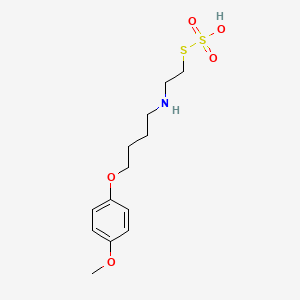
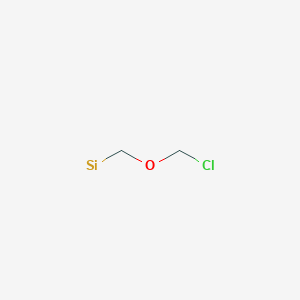
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
